4-[({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzoic acid
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Overview
Description
4-[({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzoic acid is a complex organic compound with a unique structure that combines a triazole ring, a benzoic acid moiety, and a tert-butylphenoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzoic acid typically involves multiple steps, starting from readily available precursors
Formation of the Triazole Ring: This step often involves the cyclization of a hydrazine derivative with an appropriate nitrile or ester under acidic or basic conditions.
Introduction of the tert-Butylphenoxy Group: This can be achieved through nucleophilic substitution reactions, where the phenoxy group is introduced using a tert-butylphenol derivative and a suitable leaving group.
Coupling with Benzoic Acid: The final step involves the coupling of the triazole intermediate with benzoic acid, typically using a coupling reagent such as EDCI or DCC in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might involve continuous flow chemistry techniques, automated synthesis, and advanced purification methods such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzoic acid can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under catalytic hydrogenation conditions to form dihydrotriazoles.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Catalytic hydrogenation using palladium on carbon
Substitution: Nitric acid, bromine
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Dihydrotriazoles
Substitution: Nitrated or halogenated derivatives
Scientific Research Applications
4-[({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzoic acid has several scientific research applications:
Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors involved in disease pathways.
Materials Science: The unique structure of this compound makes it a candidate for the development of new materials with specific properties, such as polymers or coatings.
Industrial Chemistry: It can be used as an intermediate in the synthesis of other complex organic molecules, potentially serving as a building block for agrochemicals or specialty chemicals.
Mechanism of Action
The mechanism of action of 4-[({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The triazole ring and phenoxy group can interact with the active site of the target protein, leading to inhibition or activation of its function.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylphenol: This compound shares the tert-butylphenoxy group but lacks the triazole and benzoic acid moieties.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine: This compound has a similar tert-butyl group and aromatic structure but differs in the heterocyclic ring and functional groups.
Uniqueness
4-[({5-[(4-tert-butylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)methyl]benzoic acid is unique due to its combination of a triazole ring, a benzoic acid moiety, and a tert-butylphenoxy group. This unique structure imparts specific chemical and biological properties that are not found in simpler compounds.
Properties
Molecular Formula |
C27H27N3O3S |
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Molecular Weight |
473.6 g/mol |
IUPAC Name |
4-[[5-[(4-tert-butylphenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]benzoic acid |
InChI |
InChI=1S/C27H27N3O3S/c1-27(2,3)21-13-15-23(16-14-21)33-17-24-28-29-26(30(24)22-7-5-4-6-8-22)34-18-19-9-11-20(12-10-19)25(31)32/h4-16H,17-18H2,1-3H3,(H,31,32) |
InChI Key |
UFBFHFBQPYKIOS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC2=NN=C(N2C3=CC=CC=C3)SCC4=CC=C(C=C4)C(=O)O |
Origin of Product |
United States |
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